

Application Note: Strategic Synthesis of Pyrazolyl-Pyrimidine Antifungals Using MPO-Propanal

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Compound of Interest

Compound Name: 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal

Cat. No.: B15059587

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Executive Summary

The development of next-generation antifungal agents requires scaffolds that can penetrate the fungal cell wall and inhibit specific enzymatic targets such as CYP51 (Lanosterol 14

-demethylase) or SDH (Succinate Dehydrogenase).

3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal (MPO-Propanal) is a critical

-keto aldehyde intermediate. Its 1,3-dielectrophilic character allows for rapid condensation with binucleophiles (amidines, guanidines, hydrazines) to form Pyrazolyl-Pyrimidines. This structural motif is pharmacologically privileged, offering enhanced lipophilicity and metabolic stability compared to traditional azoles.

Key Advantages of MPO-Propanal

- **Regioselectivity:** The distinct reactivity of the aldehyde (C1) and ketone (C3) carbons directs cyclization, ensuring high regiochemical purity.

- Atom Economy: Enables solvent-free or high-yield condensation reactions with minimal byproduct formation.
- Versatility: Precursor to both pyrimidine (via guanidine) and diazepine (via diamine) antifungal classes.

Chemical Profile & Handling

MPO-Propanal exists in equilibrium between its keto-aldehyde form and its enol tautomer. This tautomerism dictates its stability and handling requirements.

Property	Specification	Application Note
CAS (Generic)	Varies by salt form	Often generated in situ or stored as Na-salt.
Appearance	Pale yellow solid/oil	Oxidizes rapidly in air; store under Argon.
Solubility	DMSO, DMF, MeOH	Poor solubility in non-polar solvents (Hexane).
Reactivity	High (1,3-Electrophile)	Critical: Avoid acidic conditions during storage to prevent polymerization.
Storage	-20°C, Desiccated	Hygroscopic. Re-test purity by HPLC if stored >30 days.

Synthetic Protocols

Protocol A: Regioselective Synthesis of 2-Amino-4-(pyrazolyl)pyrimidine

This protocol describes the conversion of MPO-Propanal into a bioactive pyrimidine core. The reaction utilizes Guanidine Hydrochloride to close the ring.

Mechanism: The amino group of guanidine attacks the more reactive aldehyde carbonyl (C1) of MPO-Propanal first, followed by cyclization at the ketone (C3).

Reagents:

- MPO-Propanal (1.0 equiv)
- Guanidine Hydrochloride (1.2 equiv)
- Potassium Carbonate () (2.5 equiv) or Sodium Ethoxide (NaOEt)
- Solvent: Absolute Ethanol (EtOH) or DMF^[1]

Step-by-Step Methodology:

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine HCl (1.2 mmol) and (2.5 mmol) in 10 mL of Absolute Ethanol. Stir at room temperature for 15 minutes to generate the free base.
- Addition: Add MPO-Propanal (1.0 mmol) dropwise (if oil) or portion-wise (if solid). Note: The solution typically turns yellow/orange.
- Reflux: Heat the mixture to reflux (C) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).
 - Checkpoint: Disappearance of the MPO-Propanal spot () and appearance of a fluorescent blue spot () indicates conversion.
- Work-up:
 - Cool reaction to room temperature.^{[2][3]}
 - Pour the mixture into 50 mL of ice-cold water. The product typically precipitates as a white/pale-yellow solid.
 - Filter the solid using a Buchner funnel.

- Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure 2-amino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Yield Expectation: 75–85% Characterization:

H NMR should show two doublets for the pyrimidine protons (8.2 ppm and 6.9 ppm) and the pyrazole singlets.[4]

Protocol B: Functionalization for Antifungal Optimization (SAR)

Once the core scaffold is synthesized (Protocol A), the C2-amino group serves as a handle for derivatization to improve potency against resistant strains (e.g., *C. albicans*).

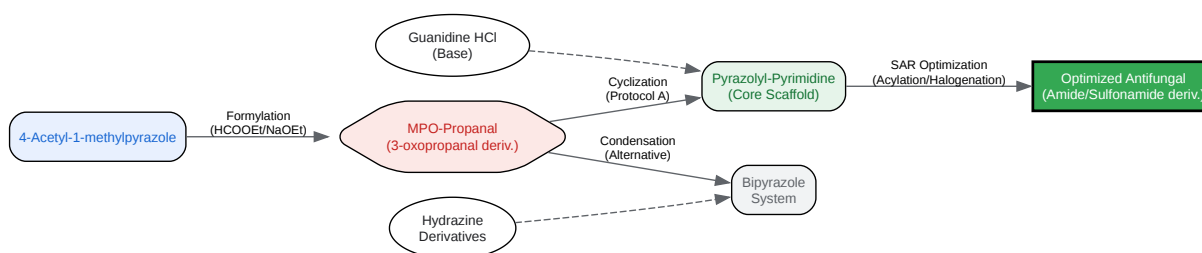
Target Modifications:

- Acylation: Reaction with fluorinated benzoyl chlorides (e.g., 2,4-difluorobenzoyl chloride) to target Chitin Synthase.
- Sulfonylation: Reaction with tosyl chlorides to improve membrane permeability.

Scientific Visualization

Workflow: From Scaffold to Lead Compound

The following diagram illustrates the chemical logic flow, transforming the MPO-Propanal intermediate into a library of potential antifungal agents.



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Figure 1: Synthetic pathway transforming the acetyl-pyrazole precursor into the bioactive pyrimidine core via the MPO-Propanal intermediate.

Biological Evaluation: In Vitro Antifungal Assay

To validate the efficacy of the synthesized compounds, use the Broth Microdilution Method (CLSI M27-A3 Standard).

Protocol C: MIC Determination

Target Organisms: *Candida albicans* (ATCC 90028), *Aspergillus fumigatus* (ATCC 204305).

- Inoculum Prep: Prepare fungal suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to a final density of

to

cells/mL.
- Compound Dilution: Dissolve the synthesized pyrimidine derivative in DMSO (Stock: 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 64

g/mL to 0.125

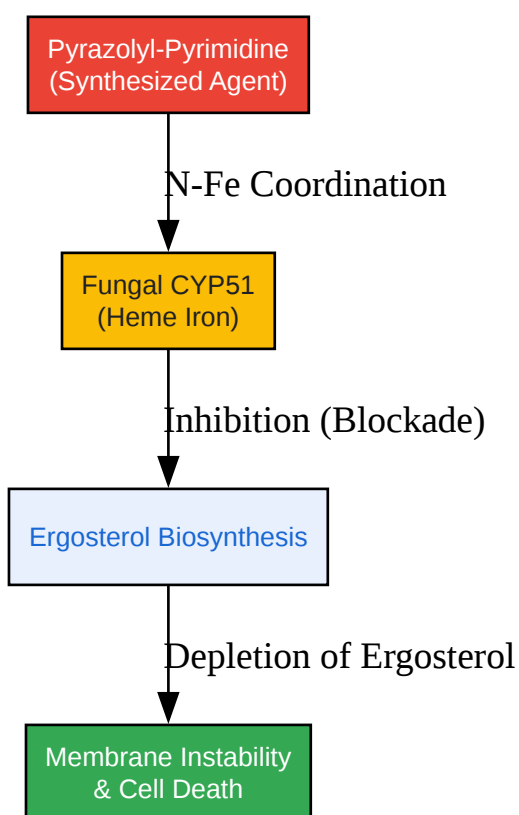
g/mL).
- Incubation:
 - *Candida*: 35°C for 24–48 hours.
 - *Aspergillus*: [5] 35°C for 48–72 hours.
- Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).

Data Interpretation Table:

MIC Value (g/mL)	Classification	Action Required
< 1.0	Highly Potent	Proceed to In Vivo toxicity (PK/PD).
1.0 – 8.0	Moderate	Optimize side chains (SAR).
> 16.0	Inactive	Discard or re-evaluate scaffold core.

Mechanism of Action (Hypothesis)

The Pyrazolyl-Pyrimidine scaffold derived from MPO-Propanal typically functions via Sterol 14 -demethylase (CYP51) inhibition. The pyrimidine nitrogen coordinates with the heme iron of the fungal enzyme, blocking the biosynthesis of ergosterol, a vital cell membrane component.



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Figure 2: Proposed Mechanism of Action (MOA) for MPO-Propanal derived antifungals.

References

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